molecular formula C10H16N6O B1490297 1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-pyrazole CAS No. 2098132-91-1

1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B1490297
CAS No.: 2098132-91-1
M. Wt: 236.27 g/mol
InChI Key: LMIXWTZHWZQMRA-UHFFFAOYSA-N
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Description

1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H16N6O and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Triazole and Pyrazole Derivatives : The research by Fedotov et al. (2022) highlights the strategic role of pyrazole derivatives in modern medicine. They have synthesized 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and studied their properties, suggesting their biological potential.

  • Role in Clinical Drugs : Research by Prasad et al. (2021) indicates the significance of 1,2,4-triazoles in clinical drugs, with pyrazole being a core motif. This underscores the importance of derivatives like 1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-pyrazole in drug development.

  • Antimicrobial Activity : A study by Kumar et al. (2012) synthesized pyrazole derivatives and found them to possess significant antimicrobial activity. This suggests potential applications in combating infectious diseases.

Chemical Properties and Synthesis Techniques

  • Synthesis and Molecular Docking Analysis : Lynda (2021) discusses the synthesis of pyrazole derivatives and their antibacterial activities, further analyzed through molecular docking, indicating their potential as antimicrobial agents.

  • Optimization of Synthesis Methods : The research by Liu et al. (2017) focuses on optimizing the synthesis methods for 3-phenyl-1H-pyrazole derivatives, important for industrial production and potentially applicable to similar compounds like this compound.

Applications in Material Science

  • Corrosion Inhibition : A study by Lgaz et al. (2020) explores pyrazoline derivatives for corrosion inhibition in hydrochloric acid solution, suggesting potential applications in protecting metal surfaces.

Properties

IUPAC Name

1-[1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O/c1-17-10-8-15(6-4-12-14-11)7-9(10)16-5-2-3-13-16/h2-3,5,9-10H,4,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIXWTZHWZQMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1N2C=CC=N2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-pyrazole
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1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-pyrazole
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1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-pyrazole
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1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-pyrazole
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1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-pyrazole
Reactant of Route 6
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1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-pyrazole

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